molecular formula C7H7N3O B15297305 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol

6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B15297305
M. Wt: 149.15 g/mol
InChI Key: UYFGTXBJLVCJGR-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The specific structure of this compound includes a methyl group at the 6th position and a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-1-phenyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The specific methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups at different positions on the ring system .

Scientific Research Applications

6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrazolopyridine derivatives have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound can bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol can be compared with other pyrazolopyridine derivatives, such as:

    1H-pyrazolo[3,4-b]pyridine: Lacks the methyl and hydroxyl groups, making it less functionalized.

    2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms.

    4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)methylcarbamate: A more complex derivative with additional functional groups

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-methyl-1,7-dihydropyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-6(11)5-3-8-10-7(5)9-4/h2-3H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFGTXBJLVCJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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